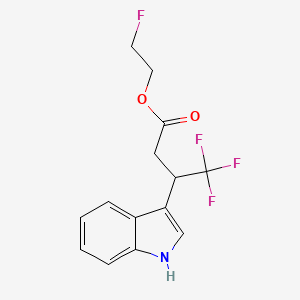

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Description

2-Fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a fluorinated ester derivative featuring an indole moiety, a trifluorobutanoate backbone, and a 2-fluoroethyl ester group. Its molecular formula is C₁₄H₁₃F₄NO₂, with a molecular weight of 315.26 g/mol. The compound combines the aromaticity of the indole ring with the electron-withdrawing effects of fluorine atoms, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C14H13F4NO2 |

|---|---|

Molecular Weight |

303.25 g/mol |

IUPAC Name |

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate |

InChI |

InChI=1S/C14H13F4NO2/c15-5-6-21-13(20)7-11(14(16,17)18)10-8-19-12-4-2-1-3-9(10)12/h1-4,8,11,19H,5-7H2 |

InChI Key |

KMDRRNMWZJYKSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)OCCF)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with 2-fluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Scientific Research Applications

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The presence of fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core structural motifs with the target molecule, enabling comparative analysis of functional groups and physicochemical properties:

(R)-Ethyl 4,4,4-Trifluoro-3-(1H-Indol-3-yl)Butanoate (CAS 151636-96-3)

4,4,4-Trifluoro-3-(1H-Indol-3-yl)Butanoic Acid (CAS 153233-36-4)

(R)-4,4,4-Trifluoro-3-(1H-Indol-3-yl)-1-Phenylbutan-1-one

N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide

Comparative Data Table

Functional Group Impact

- Fluoroethyl Ester vs.

- Ester vs. Carboxylic Acid : The carboxylic acid analog exhibits higher aqueous solubility due to ionization but lower cell permeability, limiting its utility in hydrophobic environments.

- Ester vs. Ketone : The ketone derivative lacks hydrolytic stability under acidic or basic conditions, whereas esters are generally more resistant to nucleophilic attack.

Pharmacokinetic and Pharmacodynamic Insights

- Fluorination Effects: The 2-fluoroethyl group in the target compound may prolong half-life compared to non-fluorinated analogs by resisting cytochrome P450-mediated oxidation .

- Indole Interactions : The indole moiety facilitates binding to serotonin receptors or tryptophan-processing enzymes, a feature shared across all analogs .

Biological Activity

2-Fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a fluorinated organic compound with the molecular formula C14H13F4NO2 and a CAS number of 184535-76-0. This compound is part of a class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds. The unique structural features of this compound suggest potential biological activities, particularly in pharmacology and agriculture.

Pharmacological Potential

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to the influence of fluorine on molecular interactions. For instance, fluorinated indoles have been studied for their potential as anti-cancer agents. The presence of trifluoromethyl groups and the indole moiety in the structure may enhance lipophilicity and bioavailability, which can lead to improved therapeutic effects.

Table 1: Biological Activities of Fluorinated Indoles

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-CF3-IAA | Root formation promoter | |

| Triazole analogs | Anticancer activity | |

| 4-Trifluoromethylindole | Growth regulator |

Case Studies

- Anticancer Activity : A study on fluorinated triazoles demonstrated significant anticancer properties against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 16.6 µM to 31.6 µM for different analogs, indicating potent activity against these cell lines .

- Growth Regulation : In agricultural applications, fluorinated indoles such as 4-trifluoromethylindole-3-acetic acid have shown to promote root formation in plants more effectively than their non-fluorinated counterparts. This suggests that compounds like this compound could also serve as effective growth regulators in horticulture .

The biological activity of this compound can be attributed to its structural characteristics:

- Fluorine Substitution : The introduction of fluorine atoms can enhance the compound's stability and reactivity within biological systems.

- Indole Moiety : Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.